molecular formula C6H9NO2 B1615275 1,3-Dioxolane-2-propiononitrile CAS No. 4388-58-3

1,3-Dioxolane-2-propiononitrile

Cat. No. B1615275
Key on ui cas rn: 4388-58-3
M. Wt: 127.14 g/mol
InChI Key: ILNCXUYVDNKISU-UHFFFAOYSA-N
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Patent
US05775329

Procedure details

A mixture of 2-(2-bromoethyl)-1,3-dioxolane (8.14 g, 45 mmol), potassium cyanide (5.85 g, 90 mmol), and 18-crown-6 (30 mg) in 30 mL of dimethylformamide was stirred for 72 hours at 23° C. The reaction mixture was filtered, diluted with 70 mL of dichloromethane and washed twice with 10 mL of water. The organic phase was dried over magnesium sulfate and distilled under vacuum to yield 3.2 g of 2-(2-cyanoethyl)-1,3-dioxolane. This was stirred in 20 mL of 1M HCl for 40 hours. The mixture was neutralized with sodium bicarbonate and extracted with 100 mL of dichloromethane. The dichloromethane extract was dried over magnesium sulfate and evaporated to yield 2.5 g of the desired aldehyde as an oil.
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH:4]1[O:8][CH2:7][CH2:6][O:5]1.[C-:9]#[N:10].[K+]>CN(C)C=O.C1OCCOCCOCCOCCOCCOC1>[C:9]([CH2:2][CH2:3][CH:4]1[O:8][CH2:7][CH2:6][O:5]1)#[N:10] |f:1.2|

Inputs

Step One
Name
Quantity
8.14 g
Type
reactant
Smiles
BrCCC1OCCO1
Name
Quantity
5.85 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
30 mg
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred for 72 hours at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
diluted with 70 mL of dichloromethane
WASH
Type
WASH
Details
washed twice with 10 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(#N)CCC1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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